molecular formula C26H25N5O5 B2680632 8-(2,4-dimethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896297-19-1

8-(2,4-dimethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2680632
CAS RN: 896297-19-1
M. Wt: 487.516
InChI Key: MHHYRCNDIYXJND-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including an imidazo[2,1-f]purine-2,4(3H,8H)-dione group, a phenyl group, and a 2,4-dimethoxyphenyl group. These groups suggest that the compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazo[2,1-f]purine-2,4(3H,8H)-dione group, for example, contains a fused ring system with both nitrogen and oxygen atoms .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its various functional groups. For instance, the imidazo[2,1-f]purine-2,4(3H,8H)-dione group might undergo reactions at the carbonyl groups, while the phenyl and 2,4-dimethoxyphenyl groups might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water .

Future Directions

The study of complex organic compounds like this one is an active area of research, with potential applications in fields like medicinal chemistry and materials science. Future research might focus on synthesizing this compound, studying its properties, and exploring its potential uses .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(2,4-dimethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the condensation of 2,4-dimethoxybenzaldehyde with methyl isocyanide to form the corresponding imine. The imine is then reacted with 3-oxobutan-2-yl chloride to form the corresponding imidazopyridine. The imidazopyridine is then reacted with phenylhydrazine to form the corresponding hydrazone, which is cyclized to form the final product.", "Starting Materials": [ "2,4-dimethoxybenzaldehyde", "methyl isocyanide", "3-oxobutan-2-yl chloride", "phenylhydrazine" ], "Reaction": [ "Condensation of 2,4-dimethoxybenzaldehyde with methyl isocyanide to form the corresponding imine", "Reaction of the imine with 3-oxobutan-2-yl chloride to form the corresponding imidazopyridine", "Reaction of the imidazopyridine with phenylhydrazine to form the corresponding hydrazone", "Cyclization of the hydrazone to form the final product" ] }

CAS RN

896297-19-1

Product Name

8-(2,4-dimethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Molecular Formula

C26H25N5O5

Molecular Weight

487.516

IUPAC Name

6-(2,4-dimethoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C26H25N5O5/c1-15(16(2)32)30-24(33)22-23(28(3)26(30)34)27-25-29(22)14-20(17-9-7-6-8-10-17)31(25)19-12-11-18(35-4)13-21(19)36-5/h6-15H,1-5H3

InChI Key

MHHYRCNDIYXJND-UHFFFAOYSA-N

SMILES

CC(C(=O)C)N1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5)N(C1=O)C

solubility

not available

Origin of Product

United States

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